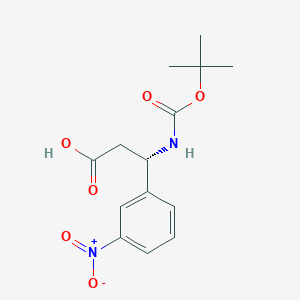

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid

Description

BenchChem offers high-quality Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSDZTCJXHBUGF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426551 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500770-84-3 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (3S)-3-[(tert-butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic Acid: Properties, Synthesis, and Applications

Abstract

(3S)-3-[(tert-butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic, chiral β-amino acid derivative of significant interest to the pharmaceutical and organic synthesis sectors. Its unique trifunctional structure—comprising a stereodefined center, a versatile Boc-protecting group, and a synthetically malleable nitrophenyl moiety—positions it as a valuable building block for complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic and purification workflow, explores its critical applications in drug discovery and peptide chemistry, and details essential safety and handling protocols. The content herein is curated for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's full potential.

Core Physicochemical and Spectroscopic Profile

The utility of any chemical building block is fundamentally tied to its physical properties and structural characteristics. Understanding these parameters is crucial for reaction design, purification, and formulation.

Chemical Identity and Physical Properties

The compound is a white to off-white solid under standard conditions. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (3S)-3-[[(2-methylpropan-2-yl)oxy]carbonylamino]-3-(3-nitrophenyl)propanoic acid | N/A |

| CAS Number | 500770-84-3 | |

| Molecular Formula | C₁₄H₁₈N₂O₆ | |

| Molecular Weight | 310.3 g/mol | [1] |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate. Limited solubility in water. | Inferred from similar compounds[2] |

| Melting Point | Not widely reported. Expected to be a solid with a defined melting point. | N/A |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of the compound post-synthesis. Based on its functional groups, the expected spectral characteristics are as follows:

-

¹H Nuclear Magnetic Resonance (¹H NMR): The spectrum would feature several key signals. The carboxylic acid proton (–COOH) is expected to appear as a broad singlet far downfield, typically between 10-12 ppm.[3] The nine protons of the tert-butyl group (Boc) will present as a sharp singlet around 1.4 ppm. The aromatic protons on the 3-nitrophenyl ring will appear in the 7.5-8.5 ppm region, with splitting patterns dictated by their substitution. The methine proton (–CH(NHBoc)–) and the diastereotopic methylene protons (–CH₂COOH) will be found in the 2.5-5.0 ppm range.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbonyl carbons are highly deshielded, with the carboxylic acid carbon appearing at 170-180 ppm and the Boc carbonyl at ~155 ppm.[3] The carbons of the tert-butyl group will be visible around 28 ppm (CH₃) and 80 ppm (quaternary C). Aromatic carbons will resonate between 120-150 ppm.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by a broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹. Strong C=O stretching vibrations will be observed around 1700-1740 cm⁻¹ for the carboxylic acid and the urethane carbonyls. The N-O stretches of the nitro group will produce strong, characteristic bands near 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). An N-H stretch from the Boc-protected amine will also be present around 3300-3400 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ and [M+Na]⁺ ions in positive mode. Fragmentation analysis would reveal the loss of the Boc group (100 amu) or the carboxylic acid group (45 amu).

Synthesis and Purification Workflow

The synthesis of (3S)-3-[(tert-butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid is a standard procedure in organic chemistry, predicated on the protection of a pre-existing chiral amino acid. The causality behind this choice is clear: installing the Boc group is a high-yielding, reliable transformation that renders the amine nucleophile inert for subsequent reactions, such as peptide couplings.

Synthetic Pathway Overview

The most direct route involves the N-protection of the parent β-amino acid, (3S)-3-amino-3-(3-nitrophenyl)propanoic acid. This ensures the retention of the critical (S)-stereochemistry.

Caption: General workflow for the Boc-protection synthesis.

Detailed Experimental Protocol: Boc Protection

This protocol is a self-validating system; successful execution, confirmed by spectroscopic analysis, ensures the desired product. The choice of a biphasic solvent system (dioxane/water) facilitates the reaction of the water-soluble amino acid with the organic-soluble Boc anhydride, while the base neutralizes the acidic byproducts.

Materials:

-

(3S)-3-amino-3-(3-nitrophenyl)propanoic acid (1.0 eq)[4]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (3S)-3-amino-3-(3-nitrophenyl)propanoic acid in a 1:1 mixture of 1,4-dioxane and an aqueous solution of sodium bicarbonate. Stir at room temperature until a homogeneous solution is achieved.

-

Addition of Boc₂O: Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the stirring amino acid solution over 30 minutes. Causality Note: Slow addition prevents excessive heat generation and side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid spot is no longer visible.

-

Quenching and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.[5] Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product should precipitate as a solid or oil. Causality Note: Acidification protonates the carboxylate, rendering the product less water-soluble and protonating any unreacted amine.

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers.[5]

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine. Causality Note: The water wash removes residual acid, and the brine wash initiates the drying process by removing bulk water.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[5]

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Core Applications in Research and Development

The compound's structure is purpose-built for advanced applications in chemical synthesis, particularly where chirality and controlled reactivity are paramount.

Chiral Building Block in Medicinal Chemistry

As a chiral β-amino acid, this molecule serves as a key precursor for synthesizing β-peptides and other peptidomimetics. These structures often exhibit enhanced proteolytic stability compared to their α-amino acid counterparts, making them attractive for drug development. The 3-nitrophenyl group is particularly noteworthy:

-

Pharmacophore Element: It can participate in crucial binding interactions (e.g., π-stacking, hydrogen bonding) with biological targets.

-

Synthetic Handle: The nitro group can be readily reduced to an aniline, which can then be functionalized to introduce further diversity or attach linkers for targeted drug delivery systems.[6]

Aryl propionic acid derivatives are a well-established class of pharmacologically active compounds, and this building block provides a direct entry into novel analogues.[7][8]

Foundational Component in Peptide Synthesis

The Boc group is a classic acid-labile protecting group for amines, forming the basis of Boc-mode Solid-Phase Peptide Synthesis (SPPS). The workflow involves anchoring the C-terminus of the first amino acid to a solid support, followed by a repeating cycle of deprotection and coupling.

Caption: The Boc-SPPS deprotection and coupling cycle.

(3S)-3-[(tert-butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid is an ideal candidate for incorporation into peptide chains using this methodology, allowing for the precise placement of a unique, functionalized β-amino acid within a larger peptide sequence.[9]

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when handling any chemical reagent. The available data indicates that this compound should be handled with care.

GHS Hazard Information

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

| Source: Crysdot LLC |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling the compound.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.

-

In case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(3S)-3-[(tert-butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid is a sophisticated and highly valuable chiral building block. Its well-defined stereochemistry, orthogonal protecting group strategy, and functionalized aromatic ring provide medicinal and synthetic chemists with a powerful tool for constructing novel peptides, peptidomimetics, and complex small molecules. The protocols and data presented in this guide offer a robust framework for its effective synthesis, characterization, and application, empowering researchers to accelerate their discovery and development programs.

References

-

PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (s)-3-Amino-3-(3-nitrophenyl)propionic acid. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available from: [Link]

-

FooDB. Showing Compound propanoate (FDB031132). FooDB. Available from: [Link]

-

PubChem. (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Crysdot LLC. (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid. Crysdot LLC. Available from: [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

-

ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Available from: [Link]

-

MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available from: [Link]

- Google Patents. WO2013079785A1 - Method for recovering and purifying propionic acid. Google Patents.

-

Carl ROTH. Safety Data Sheet: Propionic acid. Carl ROTH. Available from: [Link]

-

ResearchGate. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available from: [Link]

-

Semantic Scholar. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Semantic Scholar. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boc-R-3-Amino-3-(2-nitrophenyl)propionic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

MySkinRecipes. (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid. MySkinRecipes. Available from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, provide a detailed synthesis protocol, and outline methods for its analytical characterization, underscoring its pivotal role in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is a non-natural amino acid derivative that has garnered considerable attention in medicinal chemistry and peptide science. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and utility in multi-step organic syntheses, particularly in peptide synthesis. The strategic placement of a nitro group on the phenyl ring offers a versatile handle for further chemical modifications, making it an invaluable component in the construction of complex molecular architectures for drug discovery.

The inherent chirality of the molecule, with the (S)-configuration at the C3 position, is crucial for designing stereospecific interactions with biological targets, a fundamental principle in modern pharmacology. This guide will serve as a practical resource for leveraging the unique chemical attributes of this compound in your research endeavors.

Physicochemical Properties and Identification

Unambiguous identification and a thorough understanding of the physicochemical properties of a compound are the cornerstones of reproducible and reliable research.

Molecular Identity

The definitive identifier for Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is its Chemical Abstracts Service (CAS) number.

| Identifier | Value |

| CAS Number | 284492-22-4[1] |

| Molecular Formula | C₁₄H₁₈N₂O₆[1] |

| Molecular Weight | 310.3 g/mol [1] |

| Synonyms | Boc-3-Amino-3-(3-nitrophenyl)propionic acid, 3-[(TERT-BUTOXYCARBONYL)AMINO]-3-(3-NITROPHENYL)PROPANOIC ACID, 3-N-BOC-3-(3-NITROPHENYL)PROPIONIC ACID[1] |

Predicted Physicochemical Data

The following table summarizes key predicted physicochemical properties, offering insights into the compound's behavior in various experimental settings.

| Property | Predicted Value | Source |

| Boiling Point | 483.9 ± 45.0 °C | [1] |

| Density | 1.288 ± 0.06 g/cm³ | [1] |

| pKa | 4.17 ± 0.10 | [1] |

Note: These values are predicted and should be used as a guide. Experimental determination is recommended for precise applications.

Synthesis Protocol: Boc Protection of (S)-3-amino-3-(3-nitrophenyl)propanoic acid

The synthesis of the title compound is most commonly achieved through the protection of the amino group of its precursor, (S)-3-amino-3-(3-nitrophenyl)propanoic acid (CAS: 734529-57-8)[]. The following is a generalized, yet detailed, protocol based on well-established methods for the Boc-protection of amino acids.

Causality of Experimental Choices

The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is due to its high reactivity and the mild conditions required for the reaction, which helps in preserving the stereochemical integrity of the chiral center. The use of a base, such as sodium bicarbonate, is essential to deprotonate the amino group, thereby activating it as a nucleophile to attack the electrophilic carbonyl carbon of Boc₂O. A mixed solvent system of a water-miscible organic solvent (like dioxane or THF) and water ensures the solubility of both the amino acid and the inorganic base.

Step-by-Step Methodology

Caption: Workflow for the Boc-protection of (S)-3-amino-3-(3-nitrophenyl)propanoic acid.

-

Dissolution: In a round-bottom flask, dissolve one equivalent of (S)-3-amino-3-(3-nitrophenyl)propanoic acid and two equivalents of sodium bicarbonate in a 1:1 mixture of 1,4-dioxane and water.

-

Addition of Boc Anhydride: Cool the solution to 0-5 °C in an ice bath. To this, add a solution of 1.1 equivalents of di-tert-butyl dicarbonate in a minimal amount of 1,4-dioxane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Solvent Removal: Remove the 1,4-dioxane from the reaction mixture under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dilute the remaining aqueous solution with water and wash with ethyl acetate (3x) to remove any unreacted di-tert-butyl dicarbonate and other non-polar impurities.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with cold 1N HCl. The product will precipitate out or can be extracted with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography on silica gel.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for the structural elucidation of the product. The expected spectrum would show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm, aromatic protons in the 7-8.5 ppm region, and the diastereotopic protons of the propanoic acid backbone.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound. A typical reversed-phase HPLC method would be employed.

Caption: A typical workflow for the HPLC analysis of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid.

Exemplary HPLC Conditions:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A linear gradient, for instance, from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

The retention time and the homogeneity of the peak will provide information on the purity of the compound.

Applications in Drug Development and Research

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is a versatile building block with broad applications:

-

Peptide Synthesis: It can be incorporated into peptide chains to introduce a non-natural amino acid, which can enhance proteolytic stability, modulate biological activity, or serve as a conformational constraint.

-

Medicinal Chemistry: The nitro group can be readily reduced to an amine, which can then be further functionalized to create libraries of compounds for screening against various biological targets. This makes it a valuable scaffold for the development of novel therapeutics.

-

Bioconjugation: The carboxylic acid functionality allows for conjugation to other molecules, such as fluorescent dyes, affinity tags, or drug delivery systems.

Conclusion

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is a strategically important molecule for researchers at the forefront of drug discovery and peptide science. Its well-defined stereochemistry, the versatility of the Boc protecting group, and the reactive potential of the nitro functionality make it an indispensable tool. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and robust analytical methods to ensure its effective and reliable application in the laboratory.

References

-

Chongqing Chemdad Co., Ltd. 3-N-BOC-3-(3-NITROPHENYL)PROPIONIC ACID. [Link]

-

PubChem. (S)-3-Amino-3-(3-nitrophenyl)propionic acid. [Link]

Sources

A Comprehensive Technical Guide to (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (S)-3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid, a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. The formal IUPAC name for this compound is (3S)-3-[(tert-butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid . This document details its chemical and physical properties, provides a validated synthesis protocol, and outlines its application in solid-phase peptide synthesis (SPPS). Furthermore, it delves into the strategic role of the meta-nitro functional group and the Boc protecting group, offering field-proven insights for researchers engaged in the design of novel peptides and peptidomimetics.

Chemical Identity and Physicochemical Properties

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the amine and a nitro group on the phenyl ring makes it a versatile building block in organic synthesis.

Chemical Structure

A Comprehensive Technical Guide to the Storage and Handling of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the critical aspects of storing and handling Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid, a key building block in modern pharmaceutical research and development.[1][2][3] As a chiral amino acid derivative, its proper management is paramount to ensure its stability, purity, and ultimately, the success of complex synthetic endeavors.[2][3] This document moves beyond mere procedural lists to explain the underlying chemical principles that dictate best practices, ensuring both the integrity of the compound and the safety of laboratory personnel.

Compound Profile and Significance

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is a specialized amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a nitro group on the phenyl ring. The Boc group provides stability during synthetic steps and can be selectively removed under specific conditions, making it invaluable in peptide synthesis and the development of novel therapeutics.[1][2][3] The presence of the nitro-phenyl moiety offers unique electronic properties that can be exploited in drug design and bioconjugation applications.[2][3]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₆ | |

| Molecular Weight | 310.31 g/mol | |

| Appearance | White to off-white powder | |

| Chirality | (S)-enantiomer | N/A |

Foundational Principles of Storage: Ensuring Long-Term Stability

The long-term stability of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is contingent on controlling environmental factors that can initiate its degradation. The primary drivers of degradation for this molecule are acidic conditions and, to a lesser extent, elevated temperatures.

Recommended Storage Conditions

For routine use, it is recommended to store the compound at 2-8°C in a tightly sealed container. For long-term storage, maintaining the compound at -20°C is advisable to minimize any potential for slow degradation over time. The container should be placed in a desiccator to protect it from moisture.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (short-term), -20°C (long-term) | Minimizes thermal degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) overlay | Prevents oxidation and reaction with atmospheric moisture. |

| Light | Amber vial or stored in the dark | Protects against potential photolytic degradation, a known risk for nitro-aromatic compounds. |

| Moisture | Tightly sealed container in a desiccator | The Boc group is susceptible to slow hydrolysis under acidic conditions, which can be exacerbated by moisture. |

Chemical Stability and Incompatibilities

The stability of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is largely dictated by the lability of the Boc protecting group.

-

Acid Sensitivity : The Boc group is readily cleaved under acidic conditions.[4][5] Therefore, storage in proximity to acidic vapors should be strictly avoided. The degradation mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation.

-

Base Stability : The Boc group is generally stable towards bases, making it compatible with a range of reaction conditions in peptide synthesis.[4]

-

Oxidizing and Reducing Agents : The nitroaromatic ring is susceptible to reduction. Strong reducing agents should be considered incompatible. While generally stable to oxidation, strong oxidizing agents should also be avoided.

-

Nucleophiles : The Boc group is stable to most nucleophiles.[4]

Figure 1: Key factors influencing the stability of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid.

Safe and Effective Handling Protocols

Proper handling techniques are essential to maintain the integrity of the compound and ensure user safety. Given the irritant nature of similar compounds, appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection : Safety glasses with side shields or goggles are required.

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection : For operations that may generate dust, a properly fitted respirator is recommended.

-

Skin and Body Protection : A lab coat should be worn to protect against skin contact.

Weighing and Aliquoting

-

Preparation : Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the cold solid.

-

Inert Atmosphere : If the compound is particularly sensitive or will be stored for an extended period after opening, perform weighing and aliquoting in a glove box under an inert atmosphere.

-

Dispensing : Use a clean, dry spatula for dispensing the solid. Avoid introducing any contaminants into the stock container.

-

Sealing : After dispensing, purge the container with an inert gas (e.g., argon or nitrogen) before tightly resealing.

Dissolution

Based on data for similar compounds, Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is expected to be soluble in organic solvents such as methanol, chloroform, and DMSO.[6]

-

Solvent Selection : Choose a dry, high-purity solvent appropriate for the intended application.

-

Procedure : Add the solvent to the weighed solid. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Storage of Solutions : Solutions should be freshly prepared. If storage is necessary, they should be kept at low temperatures (-20°C) in tightly sealed vials, protected from light.

Experimental Workflow: Boc Deprotection

A common application of this compound is its use in peptide synthesis, which requires the eventual removal of the Boc protecting group. The following is a general protocol for acid-catalyzed Boc deprotection.

Figure 2: A typical experimental workflow for the deprotection of a Boc-protected amino acid.

Step-by-Step Deprotection Protocol:

-

Dissolution : Dissolve the Boc-protected amino acid in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[5]

-

Acid Addition : Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] The reaction is usually performed at room temperature.

-

Reaction Monitoring : Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

-

Work-up : Upon completion, the excess acid is removed, often by evaporation under reduced pressure or by neutralization with a mild base.

-

Isolation : The deprotected product can then be isolated by standard techniques such as extraction, precipitation, or crystallization.

Conclusion

The effective use of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid in research and drug development is critically dependent on its proper storage and handling. By understanding the chemical principles that govern its stability and reactivity, scientists can ensure the integrity of this valuable synthetic building block, leading to more reliable and reproducible experimental outcomes. Adherence to the guidelines outlined in this document will contribute to both the quality of the research and the safety of the laboratory environment.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chem-Impex. (n.d.). Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). Boc-(R)-3-amino-3-(4-nitrophenyl)propionic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). Boc-(R)-3-amino-3-(2-nitrophenyl)propionic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

-

MDPI. (2021). A Walk through Recent Nitro Chemistry Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

-

Aapptec. (n.d.). Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

-

Chemguide. (n.d.). The nitration of benzene. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 3-Aminopropanoic acid (FDB002253). Retrieved from [Link]

-

MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

Sources

Navigating the Procurement of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic Acid: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and drug development professionals, the procurement of specialized chiral building blocks is a critical step in the discovery pipeline. This guide provides an in-depth technical overview of sourcing Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid, a key intermediate in the synthesis of novel therapeutics. While direct, off-the-shelf commercial suppliers for this specific isomer are not readily identifiable, this document outlines reliable sourcing strategies, including custom synthesis and leveraging suppliers of closely related analogs.

Introduction: The Significance of a Chiral Building Block

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is a non-natural, protected beta-amino acid. Its structural features make it a valuable component in medicinal chemistry and peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers stability during multi-step syntheses and can be removed under mild acidic conditions, ensuring the integrity of the target molecule.[][2] The chiral center and the presence of a nitrophenyl group allow for specific spatial arrangements and potential interactions with biological targets, making it a desirable moiety in the design of enzyme inhibitors and receptor ligands.[2][3]

Commercial Sourcing Strategy: Identifying Key Suppliers and Custom Synthesis

Direct commercial listings for Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid are limited. However, several reputable suppliers specialize in structurally similar chiral, protected amino acids. Their expertise in this area makes them primary candidates for custom synthesis, a common and reliable method for obtaining specialized research chemicals.

Table 1: Prominent Suppliers of Related Chiral Beta-Amino Acid Derivatives

| Supplier | Closely Related Compound(s) Offered | CAS Number | Noteworthy Capabilities |

| Chem-Impex | Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid | 500770-83-2 | Offers a range of chiral building blocks and provides detailed product specifications. |

| Boc-(R)-3-amino-3-(4-nitrophenyl)propionic acid | 500770-85-4 | ||

| Boc-(S)-3-amino-3-(3-hydroxyphenyl)propionic acid | N/A | ||

| J&K Scientific | Boc-(R)-3-amino-3-(2-nitrophenyl)propionic acid | 501015-23-2 | Established supplier of research chemicals with a focus on pharmaceutical intermediates. |

| BOC Sciences | Wide range of Boc-protected amino acids | Various | Specializes in custom synthesis of amino acid derivatives and provides comprehensive technical support.[] |

| Clinivex | Boc-(S)-3-Amino-3-(2-methylphenyl)propionic Acid | 499995-74-3 | Supplier of a diverse array of research chemicals for the pharmaceutical industry. |

Expert Insight: For novel or highly specialized derivatives like the title compound, establishing a relationship with a supplier offering robust custom synthesis services is often the most efficient procurement route. BOC Sciences, with its extensive catalog of Boc-protected amino acids and stated custom synthesis capabilities, represents a strong option.[]

Caption: Procurement workflow for specialized chemical intermediates.

Technical Protocols for the End-User

Upon successful procurement, either through direct purchase of an analog or custom synthesis, researchers must be equipped with the necessary protocols for handling, quality control, and application.

Quality Control: Chiral Purity Assessment

The enantiomeric purity of the compound is paramount for its application in stereospecific synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.

Step-by-Step Chiral HPLC Protocol:

-

Column Selection: Employ a chiral stationary phase (CSP) suitable for the separation of amino acid derivatives. Columns such as those with macrocyclic glycopeptide selectors (e.g., CHIROBIOTIC™) have demonstrated broad applicability for N-blocked amino acids.[4]

-

Mobile Phase Preparation: A typical mobile phase for reversed-phase chiral HPLC consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be carefully controlled to ensure optimal separation.

-

Sample Preparation: Dissolve a small, accurately weighed sample of the compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

-

Instrumentation and Run:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Monitor the elution profile using a UV detector at a wavelength where the nitrophenyl group absorbs strongly (typically around 254 nm).

-

-

Data Analysis: The (S)- and (R)-enantiomers will exhibit different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Self-Validation: To ensure the validity of the separation, a racemic standard of the compound or a closely related analog should be run to confirm the resolution of the two enantiomeric peaks.

Synthesis of Boc-Protected Amino Acids: A General Overview

For research groups opting for in-house synthesis, the protection of the amino group is a fundamental step. A common method involves the reaction of the free amino acid with di-tert-butyl dicarbonate ((Boc)₂O).

Caption: General workflow for Boc protection of an amino acid.

Exemplary Protocol:

-

Dissolve the free amino acid in a mixture of an organic solvent (like dioxane or acetone) and water.[5]

-

Add a suitable base, such as triethylamine or sodium hydroxide, to deprotonate the amino group.[5][6]

-

Add a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) to the solution while stirring.[5]

-

Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with a mild acid (e.g., citric acid or dilute HCl) to a pH of 2-3.[5]

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the product by crystallization or column chromatography.

Handling and Storage of Nitroaromatic Compounds

Nitroaromatic compounds require careful handling due to their potential toxicity and reactivity.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., neoprene or butyl rubber), and safety goggles.[7][8]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong bases, acids, and oxidizing agents.[7][9][10]

-

Spill Response: In case of a spill, evacuate the area and prevent the spread of the material. Absorb the spill with an inert material and dispose of it as hazardous waste.[7]

Conclusion

The acquisition of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid necessitates a strategic approach focused on identifying suppliers with expertise in chiral amino acid derivatives and a capacity for custom synthesis. By leveraging the information and protocols outlined in this guide, researchers can confidently source and handle this valuable building block, paving the way for advancements in drug discovery and development.

References

-

J&K Scientific. Boc-(R)-3-amino-3-(2-nitrophenyl)propionic acid | 501015-23-2. Available at: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 3-(Boc-amino)propylbromide. Available at: [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Carl ROTH. Safety Data Sheet: Nitromethane. Available at: [Link]

-

ResearchGate. Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Available at: [Link]

-

UNC Charlotte. Nitromethane. Available at: [Link]

-

CEM Corporation. SAFETY DATA SHEET 20 Amino Acid Kit. Available at: [Link]

-

PubMed. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Available at: [Link]

-

Ministry of Manpower. Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose. Available at: [Link]

-

MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. Available at: [Link]

-

University of Wisconsin-Milwaukee. Standard Operating Procedure for Hazardous Chemicals Use: Nitromethane. Available at: [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. safety.charlotte.edu [safety.charlotte.edu]

- 8. uwm.edu [uwm.edu]

- 9. mom.gov.sg [mom.gov.sg]

- 10. echemi.com [echemi.com]

Methodological & Application

Synthesis of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid: An Application Note and Protocol

Introduction

Optically active β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptide-based therapeutics can enhance metabolic stability and induce specific secondary structures, leading to improved pharmacological profiles. Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is a particularly valuable synthon, featuring a chiral β-amino acid scaffold, a versatile Boc protecting group, and a nitro-functionalized aromatic ring that can be further manipulated, for instance, through reduction to an amine. This document provides a comprehensive guide for the synthesis of this compound, targeting researchers and professionals in drug development and organic synthesis.

Two robust and scientifically validated strategies for achieving the desired enantiomerically pure product will be detailed: Strategy A , an asymmetric organocatalytic Mannich reaction, and Strategy B , a chemoenzymatic approach involving the kinetic resolution of a racemic ester.

Strategic Overview of the Synthesis

The synthesis of the target molecule can be conceptually divided into two main stages: the enantioselective synthesis of the β-amino acid core and the subsequent protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Application Note & Protocol: A Guide to the Solid-Phase Synthesis of β-Peptides using Boc-Protected β-Amino Acids

Introduction: The Significance of β-Peptides in Modern Drug Discovery

In the landscape of therapeutic peptide research, β-peptides—oligomers derived from β-amino acids—have emerged as a compelling class of peptidomimetics. Unlike their α-peptide counterparts, the additional carbon in the backbone of β-amino acids confers remarkable properties. These include profound resistance to proteolytic degradation by common proteases, leading to significantly enhanced in vivo stability and bioavailability. Furthermore, β-peptides are known to adopt unique and stable secondary structures, such as helices, sheets, and turns, which can be engineered to mimic or antagonize biological interactions with high affinity and specificity.[1] These attributes make β-peptides highly attractive scaffolds for developing novel therapeutics, from antimicrobial agents to enzyme inhibitors.[1]

This guide provides a detailed framework for the incorporation of tert-butyloxycarbonyl (Boc)-protected β-amino acids into growing peptide chains using solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind the Boc strategy, provide detailed experimental protocols, and address common challenges associated with the synthesis of these unique biomolecules.

Section 1: The Boc-SPPS Strategy for β-Peptides - A Mechanistic Overview

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, simplifies peptide construction by anchoring the C-terminal residue to an insoluble resin support, allowing for the iterative addition of amino acids while excess reagents and byproducts are easily washed away.[] The choice between the two dominant SPPS strategies, Fmoc/tBu and Boc/Bzl, is critical. The Boc/Bzl strategy, while considered more traditional, offers distinct advantages for certain sequences, particularly those prone to aggregation.[3]

The core of Boc-SPPS is a cycle of four key steps, which we will adapt for the unique characteristics of β-amino acids.

-

Boc Group Deprotection: The acid-labile Boc protecting group on the N-terminal amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[4]

-

Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a hindered organic base, such as diisopropylethylamine (DIEA), to liberate the free amine necessary for the subsequent coupling step.[5]

-

Peptide Bond Formation (Coupling): The carboxylic acid of the incoming Boc-protected β-amino acid is activated by a coupling reagent and then reacted with the free amine on the resin-bound peptide chain.

-

Washing: The resin is thoroughly washed to remove all excess reagents and byproducts, preparing it for the next cycle.

This entire process is repeated until the desired sequence is assembled. The final step involves cleavage from the resin and simultaneous removal of side-chain protecting groups using a very strong acid, such as anhydrous hydrogen fluoride (HF).[4]

Caption: The Boc-SPPS cycle for β-peptide synthesis.

Section 2: Critical Parameters and Reagent Selection

The success of β-peptide synthesis hinges on the careful selection of resins, protecting groups, and coupling reagents. The inherent steric bulk and altered reactivity of β-amino acids compared to their α-analogs necessitate optimized conditions.

Resin Selection

The choice of resin and its linker determines the C-terminal functionality (acid or amide) and the conditions required for final cleavage. For the Boc strategy, linkers must be stable to the repeated TFA treatments used for deprotection.

| Resin Type | C-Terminal | Cleavage Agent | Key Considerations |

| Merrifield Resin | Acid | HF | The classic SPPS resin. The benzyl ester linkage can be somewhat labile to repeated TFA treatments, potentially leading to chain loss.[6] |

| PAM Resin | Acid | HF | Features a more acid-stable linker than Merrifield resin, reducing premature chain loss during synthesis.[6] Recommended for longer peptides. |

| MBHA/BHA Resin | Amide | HF | Used for the synthesis of C-terminal peptide amides. The first amino acid is attached via a standard peptide coupling reaction.[6] |

Coupling Reagents for β-Amino Acids

Due to their increased steric hindrance and potentially lower nucleophilicity of the β-amino group, coupling β-amino acids can be more challenging than coupling α-amino acids. The choice of coupling reagent is therefore critical to achieving high yields. Carbodiimide-based methods are often supplemented with additives to improve efficiency and reduce side reactions like racemization.[7] More advanced uronium or phosphonium salt-based reagents are generally more effective for difficult couplings.[8]

| Reagent Class | Examples | Mechanism of Action | Advantages & Causality |

| Carbodiimides | DIC, DCC | Forms a highly reactive O-acylisourea intermediate. Used with HOBt to form an active ester, which reduces racemization risk.[7] | Cost-effective. DIC is preferred for SPPS as its urea byproduct is soluble, unlike that of DCC.[7] |

| Uronium Salts | HBTU, TBTU, HATU, HCTU | In the presence of a base (e.g., DIEA), they react with the Boc-β-amino acid to form an OBt or OAt active ester in situ. | Highly efficient and fast. HATU (using HOAt) is often more effective than HBTU (using HOBt) for sterically hindered couplings due to the enhanced reactivity of the OAt ester.[8] |

| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, they form active esters in situ. The reaction byproducts are generally considered less hazardous than those from BOP. | Very effective for difficult couplings. PyBOP is a robust and widely used reagent.[7] |

| Immonium Salts | COMU | A modern, highly efficient Oxyma-based reagent. The Oxyma Pure leaving group is highly reactive and results in water-soluble byproducts. | Excellent reactivity, often superior to HBTU. Considered a "greener" alternative due to water-soluble byproducts and improved safety profile over HOBt-based reagents.[9] |

Section 3: Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of a β-peptide using Boc-SPPS. All steps should be performed in a well-ventilated fume hood.

Protocol 1: General Boc-SPPS Cycle for β-Amino Acid Incorporation

This protocol assumes a starting scale of 0.2 mmol on a 0.5 mmol/g loading resin (e.g., 400 mg of PAM resin).

Materials:

-

Boc-protected amino acid-loaded PAM resin

-

Boc-protected β-amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Isopropyl alcohol (IPA)

-

Coupling reagent (e.g., HBTU)

-

Solid-phase synthesis vessel with a frit

Procedure:

-

Resin Swelling:

-

Place the resin in the synthesis vessel.

-

Add DCM (approx. 10 mL/g of resin) and gently agitate (e.g., on a shaker or with nitrogen bubbling) for 30 minutes to swell the resin beads.[10]

-

Drain the DCM.

-

-

Step 2a: Boc Deprotection:

-

Step 2b: Washing after Deprotection:

-

Wash the resin thoroughly to remove residual TFA and the cleaved Boc group.

-

Perform the following washes, agitating for 1 minute for each wash:

-

DCM (3x)

-

IPA (2x)

-

DCM (3x)

-

-

Drain the final wash completely.

-

-

Step 2c: Neutralization:

-

Add a solution of 5% DIEA in DCM to the resin.[5]

-

Agitate for 2 minutes, then drain.

-

Repeat the neutralization step one more time.

-

Wash the resin with DCM (3x) to remove excess DIEA.

-

Drain the final wash. At this point, the resin contains the free N-terminal amine ready for coupling.

-

-

Step 2d: Amino Acid Coupling (HBTU example):

-

In a separate vial, pre-activate the incoming Boc-β-amino acid. Dissolve:

-

Boc-β-amino acid (4 equivalents, 0.8 mmol)

-

HBTU (3.9 equivalents, 0.78 mmol)

-

DIEA (6 equivalents, 1.2 mmol)

-

in a minimal amount of DMF or NMP (approx. 3-4 mL).

-

-

Allow the activation to proceed for 2-5 minutes.

-

Add the activation solution to the drained resin.

-

Agitate the reaction for 1-2 hours. Note: Coupling times for β-amino acids may need to be extended compared to α-amino acids.

-

Optional: Take a small sample of resin beads to check for reaction completion using the Kaiser test (see Protocol 2).

-

-

Step 2e: Washing after Coupling:

-

Drain the coupling solution.

-

Wash the resin with DCM (3x), IPA (2x), and DCM (3x).

-

-

Return to Step 2a for the next cycle.

Protocol 2: Monitoring Coupling Efficiency with the Kaiser Test

The Kaiser (ninhydrin) test is used to detect the presence of primary amines on the resin. A positive result (blue beads) indicates an incomplete coupling reaction.

Procedure:

-

Withdraw a few beads from the resin after the coupling and washing steps.

-

Wash them with ethanol and place them in a small glass test tube.

-

Add 2-3 drops each of:

-

Reagent A: 5% ninhydrin in ethanol

-

Reagent B: 80% phenol in ethanol

-

Reagent C: 2% KCN (aqueous) in pyridine

-

-

Heat the tube at 100°C for 5 minutes.

-

Observe the color:

-

Blue beads: Incomplete coupling (free primary amines present).

-

Yellow/Colorless beads: Complete coupling.

-

Section 4: Troubleshooting and Advanced Strategies

Synthesizing β-peptides can present unique challenges. Understanding their cause is key to successful troubleshooting.

Challenge: Incomplete or Slow Coupling

-

Causality: The steric bulk of the β-amino acid backbone and side chain can significantly slow down the kinetics of peptide bond formation. Furthermore, as the β-peptide chain elongates on the resin, it can fold into secondary structures or aggregate, making the N-terminal amine less accessible.[11]

-

Solutions:

-

Double Coupling: If a Kaiser test is positive after the initial coupling, drain the reaction solution, wash with DCM, and repeat the coupling step with a freshly prepared activation solution.

-

Use a More Potent Coupling Reagent: Switch from a standard reagent like HBTU to a more powerful one like HATU or COMU, which are known to be more effective for sterically hindered couplings.[8]

-

Increase Reaction Time/Temperature: Extend the coupling time to 4 hours or overnight. Alternatively, performing the synthesis at a slightly elevated temperature (e.g., 35-40°C) can improve kinetics, though this may increase the risk of side reactions.

-

Microwave-Assisted SPPS: Microwave irradiation has been shown to dramatically accelerate coupling and deprotection steps in β-peptide synthesis, likely by disrupting on-resin aggregation and providing energy to overcome activation barriers.[11]

-

Challenge: Diketopiperazine (DKP) Formation

-

Causality: DKP formation is an intramolecular side reaction where the N-terminal amine of a dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic six-membered ring.[12] This results in a truncated peptide and a lower overall yield. While most commonly discussed in Fmoc-SPPS where the deprotection is base-catalyzed, it can still occur in Boc-SPPS, particularly during the neutralization step. Sequences containing amino acids that favor a cis-amide bond, such as proline, are highly susceptible.[13] The geometry of a β-dipeptide can also favor this cyclization.

-

Solutions:

-

Use In Situ Neutralization: This protocol combines the neutralization and coupling steps. The activated Boc-amino acid is added along with the neutralization base directly to the TFA salt of the peptide-resin. This minimizes the time the free amine is exposed, reducing the opportunity for intramolecular cyclization.[14]

-

Couple a Dipeptide Unit: Synthesize the problematic N-terminal dipeptide in solution and then couple it to the resin-bound amino acid as a single unit. This bypasses the vulnerable dipeptide-resin intermediate altogether.[14]

-

Caption: Mechanism of Diketopiperazine (DKP) side reaction.

References

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232. (2001). [Link]

-

AAPPTec. Coupling Reagents. [Link]

-

de la Torre, B. G., & Albericio, F. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1194. (2020). [Link]

-

SOTE, T., et al. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47048-47056. (2022). [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

Murray, J. K., & Gellman, S. H. Efficient Synthesis of a β-Peptide Combinatorial Library with Microwave Irradiation. Journal of the American Chemical Society, 127(38), 13272-13273. (2005). [Link]

-

El-Faham, A., & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. (2011). [Link]

-

Isidro-Llobet, A., et al. Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. European Journal of Organic Chemistry, 2007(14), 2241-2244. (2007). [Link]

Sources

- 1. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bachem.com [bachem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

Applications in Solid-Phase Peptide Synthesis (SPPS): A Senior Application Scientist's Guide

Foreword for the Modern Peptide Chemist

Welcome to a comprehensive exploration of Solid-Phase Peptide Synthesis (SPPS), a technique that has fundamentally revolutionized our ability to construct peptides for a vast array of scientific endeavors. This guide is crafted not as a rigid set of instructions, but as a deep dive into the principles, practices, and applications of SPPS, informed by years of hands-on experience. Here, we will not only detail the "how" but, more importantly, the "why" behind each step, empowering you to troubleshoot, innovate, and ultimately succeed in your synthetic goals. From foundational chemistry to advanced applications and troubleshooting, this document serves as a detailed resource for researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis.

Part 1: The Foundation of Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry and pharmaceutical research, allowing for the efficient and controlled assembly of amino acids into a desired peptide sequence.[1] The core principle of SPPS is the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a resin.[2][3][4] This approach dramatically simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing, a significant advantage over traditional solution-phase synthesis.[5][6]

The synthesis cycle consists of several key steps: deprotection of the N-terminal protecting group of the resin-bound amino acid, washing, coupling of the next protected amino acid, and another washing step.[2][4] This cycle is repeated until the desired peptide sequence is assembled.[7] Finally, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed.[6][7]

Choosing Your Strategy: Fmoc vs. Boc Chemistry

The two predominant strategies in SPPS are defined by the type of temporary Nα-protecting group used: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group.[8]

-

Fmoc/tBu Strategy: This is currently the most widely used methodology.[8] The Fmoc group is base-labile and is typically removed by a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[9] The side-chain protecting groups are typically tert-butyl (tBu) based and are removed in the final cleavage step using a strong acid, most commonly trifluoroacetic acid (TFA).[5][8] The orthogonality of the Fmoc and tBu protecting groups, meaning they are removed under different chemical conditions, is a key advantage of this strategy.[5]

-

Boc/Bzl Strategy: In this approach, the Boc group is used for temporary Nα-protection and is removed by moderate acid (e.g., TFA).[7] The side-chain protecting groups are typically benzyl (Bzl) based and require a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for removal during the final cleavage.[7][8] While effective, the harsh conditions required for cleavage and the toxicity of HF have led to a decline in the widespread use of this method in non-specialized laboratories.[7]

This guide will primarily focus on the more common Fmoc/tBu strategy due to its milder reaction conditions and broader applicability.

The Solid Support: More Than Just an Anchor

The choice of resin is critical for a successful synthesis. The resin acts as the solid support, and its properties, such as the core material and the linker, significantly influence the outcome of the synthesis.[10]

Resin Core Materials: The most common resin cores are polystyrene (PS) cross-linked with divinylbenzene, polyethylene glycol (PEG), or a combination of both (PEG-PS).[1][2]

-

Polystyrene (PS) Resins: These are mechanically stable and have been a mainstay in SPPS. Low cross-linked polystyrene beads are often used.[3]

-

Polyethylene Glycol (PEG) and PEG-PS Resins: These resins exhibit excellent swelling properties in a wide range of solvents, which is crucial for reagent accessibility to the growing peptide chain.[1][5] Higher swelling PEG and PEG-PS resins are ideal for longer and more complex peptide sequences.[1]

Linkers: The linker is a bifunctional molecule that connects the growing peptide chain to the resin core.[2][6] The choice of linker dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and the conditions required for its cleavage.[6]

| Linker Name | Resulting C-Terminus | Cleavage Condition |

| Wang Linker | Carboxylic Acid | Strong Acid (e.g., TFA)[6] |

| Rink Amide Linker | Amide | Strong Acid (e.g., TFA)[6] |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid or Protected Peptide | Mild Acid (e.g., dilute TFA)[11] |

Part 2: The SPPS Workflow in Practice: A Detailed Protocol

The following section provides a detailed, step-by-step protocol for manual Fmoc-based solid-phase peptide synthesis. This protocol is designed to be a self-validating system, with in-process checks to ensure the success of each step.

Visualizing the Fmoc-SPPS Cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Experimental Protocol: Manual Fmoc-SPPS

This protocol is based on a 0.1 mmol synthesis scale.

Materials and Reagents:

-

Fmoc-protected amino acids

-

SPPS resin (e.g., Rink Amide resin, 0.3-0.8 mmol/g substitution)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagent (e.g., HBTU, HATU, or HCTU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Cleavage cocktail (e.g., Reagent K or a simpler TFA/TIS/H2O mixture)

-

Cold diethyl ether or methyl tert-butyl ether

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

Protocol Steps:

-

Resin Swelling:

-

Weigh out the appropriate amount of resin (e.g., for a 0.1 mmol synthesis with a resin loading of 0.5 mmol/g, use 200 mg of resin).

-

Place the resin in a reaction vessel and add DMF to swell the resin for at least 1 hour.[9] After swelling, drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.[9]

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Causality: The basic nature of piperidine removes the acidic proton of the fluorenyl group, leading to the elimination of the Fmoc group as dibenzofulvene. Two shorter treatments are often more effective than one long one.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

-

Self-Validation: Incomplete washing can neutralize the subsequent coupling reagents, leading to failed coupling.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.[9]

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes.

-

Causality: The coupling reagent activates the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine on the resin-bound peptide. The base is crucial for this activation and to neutralize any acidic species.

-

-

Monitoring the Coupling Reaction (Kaiser Test):

-

Take a small sample of the resin beads and wash them with ethanol.[5]

-

Add a few drops of three solutions: potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol.[12]

-

Heat the sample at 100-115°C for 5 minutes.[5]

-

Interpretation: A blue or purple color indicates the presence of a free primary amine, meaning the coupling is incomplete.[12] A yellow or colorless result signifies a complete coupling. Note that the Kaiser test is not applicable for N-terminal proline residues.[5]

-

Self-Validation: This in-process test is crucial for ensuring high-yield synthesis and avoiding deletion sequences. If the test is positive, the coupling step should be repeated.

-

-

Washing:

-

After a successful coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

-

Repeat the Cycle:

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common general-purpose cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[13] For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol) may be necessary to act as scavengers for reactive cationic species.[13][14]

-

Add the cleavage cocktail to the dried peptide-resin and stir for 2-3 hours at room temperature.[5]

-

Causality: The strong acid (TFA) cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups. Scavengers are essential to trap the reactive carbocations generated from the protecting groups, preventing unwanted side reactions with nucleophilic amino acid side chains.[6][13]

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether or methyl tert-butyl ether.[14]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16]

-

Analyze the purified peptide by mass spectrometry (MS) to confirm its identity and purity.[17]

-

Part 3: Navigating Challenges in SPPS: Troubleshooting and Advanced Techniques

Even with a robust protocol, challenges can arise, particularly with "difficult sequences." These are often hydrophobic sequences prone to aggregation or sequences containing sterically hindered amino acids.[5]

Common Problems and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | - Steric hindrance- Peptide aggregation on the resin[18] | - Double couple (repeat the coupling step)- Use a more potent coupling reagent (e.g., HATU)- Switch to a different solvent (e.g., N-methylpyrrolidone (NMP))[19]- Increase the reaction temperature |

| Incomplete Deprotection | - Peptide aggregation hindering reagent access | - Increase deprotection time- Use a stronger base solution (e.g., DBU in DMF) |

| Side Reactions | - Racemization during activation- Aspartimide formation- Oxidation of Met or Cys | - Use coupling additives like HOBt or Oxyma to suppress racemization[20]- Use specific protecting groups for Asp and Asn (e.g., Trt)[6]- Add scavengers to the cleavage cocktail (e.g., EDT, thioanisole)[13][14] |

Synthesis of Cysteine-Containing Peptides

The synthesis of peptides containing cysteine requires special consideration due to the reactivity of the thiol side chain, which can form disulfide bonds.

Protecting Groups for Cysteine: The choice of the sulfhydryl protecting group is critical. For routine synthesis of peptides with free thiols, the trityl (Trt) group is recommended as it is cleaved by TFA during the final cleavage step.

Disulfide Bond Formation: Disulfide bridges can be formed either on-resin or after cleavage in solution. A common method for post-cleavage cyclization is air oxidation in a slightly basic aqueous buffer (e.g., ammonium bicarbonate).

Protocol for Air Oxidation:

-

Dissolve the purified, reduced peptide in 0.1 M deaerated ammonium bicarbonate at a concentration of 0.1-10 mg/mL.

-

Leave the solution open to the atmosphere and monitor the reaction by HPLC.

-

Once the reaction is complete, lyophilize the solution to obtain the cyclized peptide.

Part 4: Applications of Synthetic Peptides

The ability to synthesize custom peptides with high purity has opened up a vast range of applications in research, diagnostics, and therapeutics.

Drug Discovery and Development

Synthetic peptides are increasingly being developed as therapeutic agents due to their high specificity and potency.[21] They can act as hormones, neurotransmitters, or enzyme inhibitors.[21] By 2018, over 60 peptide drugs had been approved by the FDA, with many more in clinical trials.[22]

Vaccine Development

Peptide-based vaccines offer a safe and stable alternative to traditional vaccines.[21] They utilize specific epitopes (short peptide sequences) from pathogens to elicit a targeted immune response.[21]

Diagnostics

In diagnostic applications, synthetic peptides are used as antigens in immunoassays to detect the presence of antibodies against specific pathogens, playing a crucial role in the development of diagnostic kits for diseases like HIV and hepatitis.[21]

Biomaterials and Regenerative Medicine

Peptides with alternating hydrophilic and hydrophobic segments can self-assemble into various nanostructures like micelles, vesicles, and hydrogels. These peptide-based biomaterials are being explored for applications in drug delivery and tissue engineering.[23]

Conclusion

Solid-Phase Peptide Synthesis is a powerful and versatile technology that continues to evolve. A deep understanding of the underlying chemistry, a meticulous approach to the experimental protocols, and an awareness of potential challenges are the keys to success. This guide has aimed to provide not just the methods but also the scientific rationale to empower you in your peptide synthesis endeavors. As you apply these principles, you will be well-equipped to synthesize the peptides that will drive the next wave of scientific discovery and therapeutic innovation.

References

-

Coin, I., & Beyermann, M. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters. [Link]

-

Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

-

Fields, G. B. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. [Link]

-

CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. [Link]

-

Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. [Link]

-

Biomatik. (2022, September 14). 7 Applications Of Peptide Synthesis. [Link]

-

Di Fenza, A., et al. (2024, January 16). Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition. International Journal of Molecular Sciences. [Link]

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

-

Aapptec. (n.d.). Coupling Reagents. [Link]

-